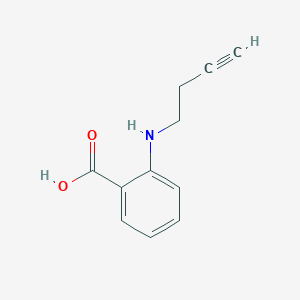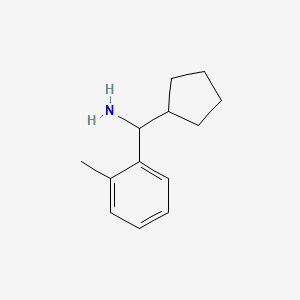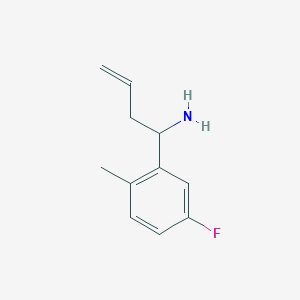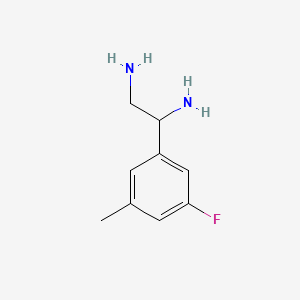![molecular formula C10H18N4 B13058130 4-Methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]tridec-5-ene](/img/structure/B13058130.png)
4-Methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]tridec-5-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]tridec-5-ene is a complex organic compound with the molecular formula C₁₀H₁₈N₄. It is characterized by a tricyclic structure containing four nitrogen atoms, making it a tetraazatricyclic compound. This compound is primarily used in research settings and has various applications in chemistry and related fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]tridec-5-ene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the correct formation of the tricyclic structure .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the compound is generally produced in research laboratories for experimental purposes. The production process involves stringent quality control measures to ensure high purity and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]tridec-5-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form different oxidation products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The nitrogen atoms in the structure can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature and solvent choice, are crucial for the successful execution of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a range of substituted compounds .
Applications De Recherche Scientifique
4-Methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]tridec-5-ene has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 4-Methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]tridec-5-ene involves its interaction with specific molecular targets. The nitrogen atoms in the structure can form coordination complexes with metal ions, influencing various biochemical pathways. The compound’s unique tricyclic structure allows it to interact with different enzymes and receptors, modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5,7,11-Tetraazatricyclo[7.4.0.0,2,6]tridec-5-ene: Lacks the methyl group at the 4-position, resulting in different chemical properties.
4-Methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]tridec-6-ene: Similar structure but with a different position of the double bond, affecting its reactivity
Uniqueness
4-Methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]tridec-5-ene is unique due to its specific tricyclic structure and the presence of a methyl group at the 4-position.
Propriétés
Formule moléculaire |
C10H18N4 |
|---|---|
Poids moléculaire |
194.28 g/mol |
Nom IUPAC |
4-methyl-2,5,7,11-tetrazatricyclo[7.4.0.02,6]tridec-6-ene |
InChI |
InChI=1S/C10H18N4/c1-7-6-14-9-2-3-11-4-8(9)5-12-10(14)13-7/h7-9,11H,2-6H2,1H3,(H,12,13) |
Clé InChI |
SRHHEHHRZNCWKV-UHFFFAOYSA-N |
SMILES canonique |
CC1CN2C3CCNCC3CN=C2N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(4E)-6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-ylidene]aminobenzenesulfonate](/img/structure/B13058047.png)
![(3R)-5-Chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13058051.png)


![Spiro[3.5]nonan-2-amine](/img/structure/B13058063.png)


![12,15,18-Trioxapentacyclo[17.8.0.02,11.03,8.022,27]heptacosa-1(19),2(11),3,5,7,9,13,16,22,26-decaene](/img/structure/B13058092.png)
![(2-Azabicyclo[3.1.0]hexan-1-YL)methanol hcl](/img/structure/B13058095.png)
![2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N'-(2-cyanoethanimidoyl)acetohydrazide](/img/structure/B13058106.png)
![tert-ButylN-[(3S)-3-(hydroxymethyl)oxolan-3-yl]carbamate](/img/structure/B13058110.png)

![4-(2-(2,4,6-Trichlorophenyl)hydrazono)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13058125.png)

